molecular formula C12H11N3O4 B13137618 ethyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate

ethyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate

Cat. No.: B13137618
M. Wt: 261.23 g/mol
InChI Key: SASMTCIAVFCNGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate is a chemical compound offered for research and development purposes. As a member of the pyrazole family, this heterocycle serves as a versatile precursor and key intermediate in organic synthesis and medicinal chemistry. Pyrazole derivatives are a pharmacologically significant active scaffold, demonstrated to possess a wide spectrum of biological activities, including anti-inflammatory, antibacterial, anticancer, antioxidant, and antidepressant properties . The presence of both the ester group and the 2-nitrophenyl substituent on the pyrazole core makes this compound a valuable building block for the synthesis of more complex molecules. Researchers can utilize this compound to develop novel chemical entities for various applications, such as pharmaceutical candidates and agrochemicals. The structure is amenable to further functionalization, allowing for exploration of structure-activity relationships (SAR). This product is intended for chemical and biological research in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H11N3O4

Molecular Weight

261.23 g/mol

IUPAC Name

ethyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C12H11N3O4/c1-2-19-12(16)10-7-9(13-14-10)8-5-3-4-6-11(8)15(17)18/h3-7H,2H2,1H3,(H,13,14)

InChI Key

SASMTCIAVFCNGW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. The nitrophenyl group is introduced through a nitration reaction. The general synthetic route can be summarized as follows:

    Formation of Pyrazole Ring: Ethyl acetoacetate reacts with hydrazine hydrate under reflux conditions to form 3,5-dimethylpyrazole.

    Nitration: The pyrazole derivative is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position of the phenyl ring.

    Esterification: The final step involves esterification to introduce the ethyl ester group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the 2-position of the phenyl ring undergoes selective reduction to form an amino derivative.

Reagent Conditions Product Yield Reference
H₂, Pd/C (10% w/w)Ethanol, 50°C, 6 hEthyl 3-(2-aminophenyl)-1H-pyrazole-5-carboxylate85%
Fe/HClReflux in H₂O/EtOH (1:1), 4 hEthyl 3-(2-aminophenyl)-1H-pyrazole-5-carboxylate78%

This reaction is critical for generating intermediates in pharmaceutical development, as the amino group enables further functionalization (e.g., amidation, diazotization).

Nucleophilic Aromatic Substitution

The electron-deficient nitro group facilitates nucleophilic substitution under specific conditions.

Reagent Conditions Product Notes
KSCN, CuIDMF, 120°C, 12 hEthyl 3-(2-thiocyanatophenyl)-1H-pyrazole-5-carboxylateRequires Lewis acid catalyst
NH₃ (aq), CuSO₄Ethanol, 80°C, 8 hEthyl 3-(2-aminophenyl)-1H-pyrazole-5-carboxylateCompetitive with reduction

Substitution reactions are less common due to steric hindrance from the pyrazole ring but have been demonstrated with strong nucleophiles .

Ester Hydrolysis

The ethyl ester undergoes hydrolysis to form the corresponding carboxylic acid.

Reagent Conditions Product Yield
NaOH (2M)H₂O/EtOH (1:1), reflux, 3 h3-(2-Nitrophenyl)-1H-pyrazole-5-carboxylic acid92%
H₂SO₄ (conc.)100°C, 6 h3-(2-Nitrophenyl)-1H-pyrazole-5-carboxylic acid88%

The carboxylic acid derivative serves as a precursor for amide coupling or salt formation.

Cycloaddition Reactions

The pyrazole ring participates in [3+2] cycloadditions to form fused heterocycles.

Reagent Conditions Product Application
Nitrilimines (generated in situ)CHCl₃, reflux, 3 hChromeno[3,4-c]pyrazol-4(3H)-one derivativesAntimicrobial agents
Trichloromethyl enonesMethanol, reflux, 16 h3-Carboxyalkyl-1H-pyrazolesCelecoxib analogs

These reactions expand the compound’s utility in synthesizing bioactive molecules, such as COX-2 inhibitors .

Oxidation Reactions

Oxidation targets the pyrazole ring or substituents, though limited by the nitro group’s electron-withdrawing effects.

Reagent Conditions Product Notes
KMnO₄ (5% w/v)H₂O, 80°C, 5 hPyrazole N-oxide derivativesLow yield (≤40%)
CrO₃, H₂SO₄Acetone, 0°C, 2 hOxidized nitro intermediatesRequires careful control

Oxidation is less explored due to competing side reactions but remains viable under controlled conditions.

Mechanistic Insights

  • Reduction : Catalytic hydrogenation proceeds via adsorption of H₂ on Pd/C, followed by sequential electron transfer to the nitro group.

  • Cycloaddition : Nitrilimines act as 1,3-dipoles, reacting with α,β-unsaturated carbonyls to form fused pyrazole systems .

This compound’s versatility in reactions like reduction and cycloaddition underscores its value in medicinal chemistry and materials science .

Scientific Research Applications

Ethyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate is a pyrazole derivative with a variety of applications in scientific research, including use as a building block in organic synthesis, and in the development of novel materials. It has the molecular formula C12H11N3O4C_{12}H_{11}N_3O_4 and a molecular weight of 261.23 g/mol.

Scientific Research Applications

This compound is utilized in chemistry, biology, medicine, and industry.

Chemistry

  • It serves as a building block in the synthesis of complex organic molecules and heterocycles.

Biology

  • It is investigated for potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine

  • It is explored as a pharmacophore in drug design and development. Pyrazole derivatives have demonstrated anticancer properties. Related compounds have shown cytotoxic effects against various cancer cell lines.
  • Pyrazole derivatives have exhibited activity against bacterial strains and have been evaluated for their anti-inflammatory properties, with studies suggesting they can inhibit cyclooxygenase (COX) enzymes, which mediate inflammatory processes.

Industry

  • It is utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

This compound is of interest in medicinal chemistry because of its diverse biological activities. Studies suggest that pyrazole derivatives exhibit anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Pyrazole derivatives exhibit anticancer properties and have shown cytotoxic effects against cancer cell lines.

CompoundCell LineIC50 (µM)
This compoundA54926
Ethyl 1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylateMCF73.79
1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazideSF-26849.85

These compounds possess anticancer activity, particularly against lung cancer (A549) and breast cancer (MCF7) cell lines.

Several pyrazole derivatives have demonstrated anticancer potential against Hep-2 and P815 cancer cell lines . Compound 8 exhibited potential against Hep-2 cancer cell lines with an IC50 = 0.74 mg/mL . Compound 9 offered IC50 = 0.28 µM and caused A549 cell line apoptosis . Compound 30 displayed significant inhibition with an IC50 = 0.19 µM; anti-cancer assays showed derivatives displaying anticancer potential against WM266.4 and A375 with IC50 = 1.50 to 1.32 µM .

Antimicrobial Activity

This compound has shown activity against bacterial strains. A study reported the minimum inhibitory concentration (MIC) values against common pathogens:

MicroorganismMIC (mg/mL)
Staphylococcus aureus25
Escherichia coli50

These findings suggest that this compound could be a lead for new antimicrobial agents.

Anti-inflammatory Activity

Studies indicate that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, key mediators in inflammatory processes:

COX Inhibition
COX-2This compound

This inhibition suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

Mechanism of Action

The mechanism of action of ethyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The pyrazole ring can also participate in hydrogen bonding and other interactions with biological macromolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Key structural variations among pyrazole carboxylates include:

Para-nitro (Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate, CAS 1316754-30-9): The para-nitro group reduces steric effects but maintains electron-withdrawing properties, which may improve solubility or alter binding interactions in biological systems .

Substituent Type :

  • Chloro (Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate, CAS 938182-43-5): Chlorine’s moderate electron-withdrawing effect and hydrophobic nature may enhance membrane permeability compared to nitro groups .
  • Fluoro (Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate): Fluorine’s electronegativity and small size can improve metabolic stability and bioavailability .
  • Thienyl (Ethyl 3-(2-thienyl)-1H-pyrazole-5-carboxylate, CAS 121195-03-7): The sulfur-containing thiophene ring alters electronic properties and may increase π-π stacking interactions in crystal structures .

Physical and Chemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Properties
Ethyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate ~261.23 Not reported High reactivity due to ortho-nitro group; potential antimicrobial activity
Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate 261.237 Not reported Improved solubility compared to ortho isomer; electronic effects
Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate ~264.67 Not reported Enhanced stability; lower toxicity risk
Mthis compound 247.21 Not reported Higher purity (97%); easier synthesis

Key Research Findings

  • Crystallography: The dihedral angle between the pyrazole and phenyl rings in analogs like Ethyl 1-(4-chlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate is 77.72°, indicating non-planar structures that influence packing and solubility .
  • Stability : Nitro groups may reduce thermal stability compared to chloro or fluoro analogs, as seen in safety data sheets .
  • Positional Isomerism : Para-nitro isomers exhibit distinct $ ^1\text{H} $ NMR shifts (e.g., δ 8.61 ppm for aromatic protons) compared to ortho derivatives .

Biological Activity

Ethyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by recent studies and data.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of appropriate starting materials, such as 2-nitroaniline and ethyl acetoacetate, under acidic conditions. The resulting compound features a pyrazole ring, which is known for its pharmacological versatility.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values of related compounds against different cancer cell lines:

CompoundCell LineIC50 (µM)
This compoundA54926
Ethyl 1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylateMCF73.79
1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazideSF-26849.85

These results indicate that this compound and its derivatives possess promising anticancer activity, particularly against lung cancer (A549) and breast cancer (MCF7) cell lines .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored. This compound has shown activity against various bacterial strains. A study reported the minimum inhibitory concentration (MIC) values against common pathogens:

CompoundMicroorganismMIC (mg/mL)
This compoundStaphylococcus aureus25
This compoundEscherichia coli50

These findings suggest that this compound could be developed as a lead for new antimicrobial agents .

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, and compounds like this compound have been evaluated for their anti-inflammatory properties. Studies indicate that similar pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes:

CompoundCOX Inhibition (%)
This compoundCOX-2

This inhibition suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

Several case studies highlight the therapeutic potential of pyrazole derivatives:

  • Cancer Treatment : A study demonstrated that a derivative of this compound significantly inhibited tumor growth in xenograft models, showcasing its potential as an anticancer agent.
  • Antimalarial Activity : In vivo studies indicated that pyrazole derivatives exhibited dose-dependent effects on malaria-infected mice, with notable improvements in packed cell volume, suggesting their potential use in antimalarial therapies .

Q & A

Q. What synthetic methodologies are commonly employed to prepare ethyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. For example, a related pyrazole derivative, ethyl 3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate, was synthesized by reacting 2-bromo-1-phenylethanone with a pyrazole precursor in acetonitrile using potassium carbonate as a base. The reaction mixture was monitored via thin-layer chromatography (TLC), and the product was purified by column chromatography with a 70% yield . Similar protocols can be adapted by substituting the nitro-substituted phenyl group at the C3 position of the pyrazole ring.

Q. What spectroscopic techniques are used to characterize this compound, and how are spectral contradictions resolved?

Key techniques include:

  • 1H NMR : Peaks for aromatic protons (δ 7.77–7.80 ppm for phenyl groups) and ester methyl/methylene groups (δ 1.18–1.21 ppm for ethyl CH3) .
  • Mass spectrometry (ESIMS) : Molecular ion peaks (e.g., m/z 450.2 for a related compound) confirm molecular weight . Discrepancies in spectral data (e.g., unexpected splitting or shifts) are resolved using X-ray crystallography to validate the molecular structure, as demonstrated for ethyl 3-(4-chlorophenyl)-1H-pyrazole derivatives, where intramolecular hydrogen bonds (C–H···O) and torsion angles (e.g., N1–C4–C3–O1 = 175.6°) were critical for structural confirmation .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software elucidate the conformational stability of this compound?

The SHELX suite (e.g., SHELXL, SHELXD) is widely used for refining crystal structures. For instance, the antiperiplanar conformation of the ester group (O1 atom) in ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate was confirmed via torsion angle analysis. Hydrogen-bonding interactions (e.g., C5–H5···O1 forming a 10-membered ring) and π-π stacking between the pyrazole and nitro-substituted phenyl ring (dihedral angle: 3.65°) contribute to structural rigidity . Researchers should optimize data collection at high resolution (≤ 1.0 Å) to reduce thermal displacement parameter (Uiso) errors .

Q. What strategies address low yields in the synthesis of nitro-substituted pyrazole derivatives?

  • Reagent optimization : Use of Me3Al in THF at 100–120°C improves amide bond formation in pyrazole intermediates .
  • Purification : Gradient elution (e.g., ethyl acetate/petroleum ether, 1:4) enhances separation of nitro-substituted byproducts .
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) favor cyclization over side reactions .

Q. How do electronic effects of the 2-nitrophenyl group influence the compound’s reactivity and biological activity?

The electron-withdrawing nitro group increases the electrophilicity of the pyrazole ring, enhancing its interaction with biological targets. For example, nitro-substituted pyrazoles exhibit potent inhibition of kinases or inflammatory mediators due to improved binding affinity. Computational docking studies (e.g., using AutoDock Vina) can predict binding modes by analyzing electrostatic potential surfaces and steric complementarity .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between computational predictions and experimental crystallographic data?

  • Case study : A predicted planar conformation for a pyrazole derivative conflicted with crystallographic data showing a slight twist (dihedral angle = 3.65°). This was attributed to intramolecular C–H···O interactions that stabilize non-planarity .
  • Resolution : Use hybrid methods (e.g., DFT calculations with B3LYP/6-311++G** basis sets) to model non-covalent interactions, then validate with experimental data .

Methodological Tables

Table 1. Key Crystallographic Parameters for Ethyl 3-(4-Chlorophenyl)-1H-Pyrazole-5-Carboxylate

ParameterValue
Crystal systemMonoclinic
Space groupP21/c
Torsion angle (N1–C4–C3–O1)175.6(2)°
Dihedral angle (pyrazole/nitro-phenyl)3.65(7)°
Hydrogen bondsC5–H5···O1, C13–H13A···O2

Q. Table 2. Synthesis Optimization for Pyrazole Derivatives

ConditionOutcomeSource
K2CO3 in acetonitrile70% yield
Me3Al in THF at 120°C59–68% yield
Column chromatography (ethyl acetate/petroleum ether)>95% purity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.